2-Fluoro-4,6-dichloro-s-triazine
Description
Properties
Molecular Formula |
C3Cl2FN3 |
|---|---|
Molecular Weight |
167.95 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-1,3,5-triazine |
InChI |
InChI=1S/C3Cl2FN3/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
RHAIZNLUYMALOF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Applications
The primary application of 2-Fluoro-4,6-dichloro-s-triazine is as a herbicide . It is particularly effective in controlling a variety of weeds in agricultural settings. The compound functions by inhibiting specific biochemical pathways in plants, leading to their growth suppression or death.
Commercial Use
Products derived from this compound include well-known herbicides such as Atrazine and Propazine, which are used for selective weed control in various crops. These compounds are noted for their effectiveness against broadleaf weeds while being less harmful to cereal crops .
Pharmaceutical Applications
Research has indicated that derivatives of this compound exhibit potential pharmacological activities, particularly in the development of anticancer agents.
Case Study: Anticancer Activity
A study explored the synthesis of various fluorinated compounds based on the s-triazine structure and evaluated their antiproliferative effects against cancer cell lines such as MCF7 (breast cancer), SaOS-2 (osteosarcoma), and K562 (leukemia). Compounds derived from this compound showed moderate to significant activity against these cell lines, suggesting potential for further development as anticancer drugs .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyanuric chloride with mono-substituted amines under controlled conditions to yield high-purity products. This process minimizes the formation of by-products and enhances the yield of desired compounds .
Data Summary
The following table summarizes key properties and applications of this compound:
| Property/Application | Details |
|---|---|
| Chemical Structure | C₄Cl₂F₃N₃ |
| Primary Use | Herbicide |
| Mechanism | Inhibits chlorophyll synthesis |
| Related Herbicides | Atrazine, Propazine |
| Pharmaceutical Potential | Anticancer activity against MCF7, SaOS-2, K562 cell lines |
| Synthesis Method | Reaction with cyanuric chloride and mono-substituted amines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences
The following table summarizes key structural and functional differences between 2-Fluoro-4,6-dichloro-s-triazine and its analogs:
Thermal and Chemical Stability
- This compound: Limited direct data, but fluorine’s inductive effect likely improves thermal stability compared to non-fluorinated analogs. Chlorine substituents degrade at ~200–250°C .
- 2-Carbazol-4,6-dichloro-s-triazine : Exhibits exceptional thermal resistance, with degradation onset at 300°C due to the carbazole moiety’s aromatic stability .
- Cyanuric fluoride : Decomposes above 150°C, reflecting the destabilizing effect of multiple fluorine atoms .
Solubility and Processability
- This compound : Likely soluble in chlorinated solvents (e.g., dichloromethane), similar to dichloro-s-triazine derivatives .
- 2-Chloro-4,6-diphenyl-s-triazine : Insoluble in polar solvents due to hydrophobic phenyl groups; processable in toluene or THF .
- Polycyanurates (derived from 2-Carbazol-4,6-dichloro-s-triazine) : Soluble in chlorinated solvents (density: 1.186–1.247 g/cm³), enabling fiber spinning and film formation .
Preparation Methods
Reaction Mechanism and Conditions
The most well-documented method for synthesizing 2-fluoro-4,6-dichloro-s-triazine involves the gas-phase reaction of cyanuric chloride with anhydrous hydrogen fluoride (HF) in the presence of activated charcoal as a catalyst. The reaction proceeds via nucleophilic aromatic substitution, where one chlorine atom at the 2-position of cyanuric chloride is replaced by fluorine.
Key Parameters :
-
Temperature : 150–300°C (optimal: 180–220°C).
-
Molar Ratio (HF:Cyanuric Chloride) : 3:1 to 10:1 (optimal: 4:1 to 5:1).
-
Catalyst : Activated charcoal (surface area: 300–2000 m²/g), used as powder or granules.
The reaction generates hydrogen chloride (HCl) as a byproduct, which can be captured and reused, enhancing the process’s ecological viability.
Process Optimization
-
Temperature Control : Lower temperatures (<150°C) result in incomplete conversion, while higher temperatures (>300°C) promote side reactions, such as over-fluorination or decomposition.
-
Catalyst Role : Activated charcoal facilitates the reaction by adsorbing reactants and stabilizing intermediates, improving selectivity for monofluorination.
-
Yield : Up to 85–90% purity when operated at 180–220°C with a 4:1 HF ratio.
Table 1 : Optimization of Gas-Phase Fluorination
| Parameter | Range | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 150–300°C | 180–220°C | Maximizes monofluorination |
| HF Ratio | 3:1 to 10:1 | 4:1 to 5:1 | Prevents over-fluorination |
| Catalyst Form | Powder/Granules | Granules | Enhances gas-phase contact |
Stepwise Substitution Using Partially Fluorinated Triazines
Synthesis from 2,4-Difluoro-6-chloro-s-triazine
An alternative route involves the controlled chlorination of 2,4-difluoro-6-chloro-s-triazine. This method is less common due to the complexity of handling multi-halogenated intermediates but offers flexibility in scaling specific substitutions.
Reaction Conditions :
-
Chlorinating Agent : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Solvent : Anhydrous dichloromethane or chlorobenzene.
-
Temperature : 50–80°C.
Challenges :
-
Competing side reactions (e.g., full chlorination).
Liquid-Phase Fluorination with HF in Solvents
Autoclave-Based Synthesis
In a closed system, cyanuric chloride reacts with HF in a polar aprotic solvent (e.g., tetrahydrofuran or dichloroethane) under elevated pressure. This method is suitable for small-scale laboratory synthesis but less industrially favored due to corrosion risks and solvent handling.
Key Steps :
-
Dissolve cyanuric chloride in solvent.
-
Introduce HF gas or liquid under stirring.
-
Heat to 100–150°C for 6–12 hours.
-
Isolate product via distillation or crystallization.
Advantages :
-
Better control over stoichiometry.
-
Applicable for synthesizing analogs (e.g., 2-fluoro-4,6-dibromo-s-triazine).
Comparative Analysis of Methods
Table 2 : Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Gas-Phase Fluorination | 85–90 | 95–98 | High | Low (HCl recyclable) |
| Stepwise Substitution | 60–70 | 80–85 | Moderate | Moderate |
| Liquid-Phase Fluorination | 75–80 | 90–92 | Low | High (solvent waste) |
Emerging Approaches and Research Gaps
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-4,6-dichloro-s-triazine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, fluorinating agents (e.g., KF or AgF) can replace specific substituents on a triazine precursor under controlled conditions. A related approach involves reacting 2-amino-4,6-dichloro-s-triazine with fluorinating reagents in polar aprotic solvents like DMSO or THF, as demonstrated in analogous syntheses of substituted triazines . Reaction optimization includes temperature control (e.g., reflux) and monitoring chloride displacement via conductivity tests .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR : NMR identifies fluorine substitution patterns, while and NMR resolve aromatic protons and carbon environments.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regioselectivity in substitution reactions.
Structural data from related compounds (e.g., InChI/SMILES in ) provide reference benchmarks .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound compared to its chloro analogues?
- Methodological Answer : Fluorine’s high electronegativity and smaller atomic radius alter electronic and steric properties:
- Electronic Effects : Fluorine withdraws electron density, reducing nucleophilic attack at adjacent positions. This contrasts with chloro analogues, where Cl’s lower electronegativity allows faster substitution.
- Steric Effects : Fluorine’s compact size minimizes steric hindrance, enabling selective reactions at other sites. Comparative kinetic studies using UV-Vis or HPLC can quantify reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) .
Q. What methodologies optimize the conjugation of this compound to biomolecules (e.g., enzymes or PEG)?
- Methodological Answer : Conjugation strategies leverage triazine’s reactivity:
- PEGylation : Activate triazine with PEG derivatives (e.g., methoxypolyethylene glycol) in aqueous buffers at pH 7–8. Monitor reaction progress via MALDI-TOF or SDS-PAGE to ensure controlled modification.
- Enzyme Compatibility : Use mild conditions (e.g., 4°C, short incubation) to preserve activity. For example, shows that PEG-modified proteases retain ~80% activity when triazine activation avoids critical sulfhydryl groups . Activity assays (e.g., spectrophotometric substrate cleavage) validate retention of function.
Q. How can researchers resolve contradictions in substitution reaction outcomes (e.g., incomplete chloride displacement or unexpected byproducts)?
- Methodological Answer : Contradictions arise from competing reaction pathways or side reactions. Systematic approaches include:
- Mechanistic Studies : Use isotopic labeling (e.g., ) to track substitution sites.
- Condition Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., EtN vs. NaHCO), and temperatures to identify optimal parameters.
- Analytical Validation : LC-MS or NMR detects intermediates/byproducts. highlights chloride absence tests to confirm complete substitution .
Data Contradiction Analysis
Q. Why do some studies report high biomolecule activity post-conjugation with this compound, while others observe significant loss?
- Methodological Answer : Discrepancies stem from:
- Site Selectivity : Fluorine’s electronic effects may protect specific reactive sites, while chloro groups are more labile. For example, notes that enzyme activity loss correlates with modification of active-site residues (e.g., cysteine) .
- Reaction Kinetics : Slower fluorination rates (vs. chlorination) allow selective modification. Time-resolved FTIR or stopped-flow spectroscopy can map reaction progress.
- Steric vs. Electronic Trade-offs : Molecular dynamics simulations predict steric clashes in bulky conjugates, guiding design of spacer molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
